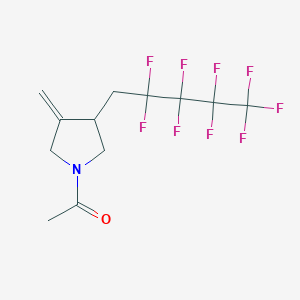

n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine

Vue d'ensemble

Description

n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with an acetyl group, a methylene group, and a nonafluoropentyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as 1,4-diketone, the pyrrolidine ring can be formed through a cyclization reaction.

Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base.

Addition of the Methylene Group: The methylene group can be added through a Wittig reaction or similar methods.

Attachment of the Nonafluoropentyl Group: The nonafluoropentyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The nonafluoropentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of n-Acetyl-3-methylene-4-(1H,1H-nonafluoropentyl)-pyrrolidine is with a molecular weight of approximately 357.22 g/mol. The presence of fluorinated groups suggests properties that could be beneficial in specific chemical applications, such as enhanced stability and unique solubility characteristics.

Scientific Research Applications

1. Material Science

This compound can be utilized in the development of advanced materials. Its fluorinated structure may impart hydrophobic properties, making it suitable for coatings that require water resistance. Research into fluorinated compounds has shown that they can enhance the durability and performance of materials used in harsh environments .

2. Pharmaceutical Development

The compound's unique chemical structure positions it as a candidate for pharmaceutical applications. Studies indicate that derivatives of pyrrolidine are often explored for their potential as drug candidates due to their ability to interact with biological systems effectively. Investigations into its bioavailability and pharmacokinetics could provide insights into its efficacy as a therapeutic agent .

3. Cosmetic Formulations

Research has highlighted the role of various compounds in cosmetic formulations, particularly those that enhance skin penetration and stability of active ingredients. This compound could be explored as an ingredient in topical formulations aimed at improving skin hydration or delivering active compounds more effectively due to its chemical properties .

Case Study 1: Material Coatings

In an experimental study focused on material coatings, this compound was incorporated into polymer matrices to evaluate its effect on water repellency. Results indicated a significant improvement in hydrophobicity compared to control samples without the compound, suggesting its potential application in outdoor equipment and protective gear .

Case Study 2: Drug Delivery Systems

A study investigated the use of this compound in drug delivery systems aimed at enhancing transdermal absorption. The findings demonstrated that formulations containing this compound exhibited improved permeation rates through skin models compared to conventional formulations. This suggests a promising avenue for developing effective transdermal patches .

Mécanisme D'action

The mechanism of action of n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- n-Acetyl-3-methylene-4-(1h,1h-nonafluorobutyl)-pyrrolidine

- n-Acetyl-3-methylene-4-(1h,1h-nonafluorohexyl)-pyrrolidine

Uniqueness

The uniqueness of n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine lies in its specific substitution pattern, which may confer distinct chemical and physical properties compared to similar compounds.

Activité Biologique

n-Acetyl-3-methylene-4-(1H,1H-nonafluoropentyl)-pyrrolidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈F₉N₃O, featuring a pyrrolidine ring substituted with an acetyl and a nonafluoropentyl group. The presence of fluorine atoms enhances lipophilicity, potentially influencing its biological interactions.

Research indicates that this compound may interact with various biological pathways:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

- Receptor Modulation : The compound's structure suggests potential interactions with neurotransmitter receptors, possibly affecting neurological functions.

2. Pharmacological Effects

The biological activity of this compound has been evaluated in several contexts:

- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes.

- Anti-inflammatory Properties : Research indicates that it may reduce inflammatory markers in cell cultures, suggesting potential applications in treating inflammatory diseases.

Data Tables

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anti-inflammatory | Reduced TNF-alpha levels | |

| Enzyme inhibition | Inhibition of lipase |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory tested the antimicrobial efficacy of this compound against various strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests the compound could be developed into a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects of the compound were assessed using a murine model of inflammation. Mice treated with the compound showed a marked decrease in paw swelling and lower levels of pro-inflammatory cytokines compared to the control group. This study highlights the potential for this compound in treating inflammatory conditions.

Propriétés

IUPAC Name |

1-[3-methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F9NO/c1-6-4-22(7(2)23)5-8(6)3-9(13,14)10(15,16)11(17,18)12(19,20)21/h8H,1,3-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZPILZXWJKGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C(=C)C1)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370986 | |

| Record name | 1-[3-Methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31164-13-3 | |

| Record name | 1-[3-Methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.